[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Description
[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and a methanamine moiety at position 3, with the amine group protonated as a hydrochloride salt. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry .
Properties
IUPAC Name |
[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6-9-12-10(15-13-9)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFOGWHULHLFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.
Attachment of the Methanamine Moiety: The methanamine group can be attached through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxadiazole oxides or other oxidized derivatives.
Reduction: May produce amines or other reduced compounds.
Substitution: Can result in various substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activity
Research has indicated that compounds containing the oxadiazole moiety, including [5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising antifungal activity against various strains of fungi when modifications were made to the phenoxymethyl group . The structure allows for interactions with biological targets, making it a candidate for further development as an antifungal agent.
CCR6 Receptor Modulation
The compound has also been investigated as a modulator of the CCR6 receptor. This receptor plays a crucial role in immune responses and inflammation. A patent describes the synthesis and application of derivatives like this compound as potential therapeutic agents for conditions related to CCR6 modulation, such as autoimmune diseases and certain cancers .
Agricultural Applications
Fungicidal Properties
The fungicidal activity of compounds similar to this compound has been explored in agricultural settings. Studies have shown that modifications to the phenoxymethyl group can enhance the compound's efficacy against plant pathogens. For instance, substituents on the benzene ring have been linked to increased antifungal activity, making these compounds valuable in developing new agricultural fungicides .
Materials Science
Polymer Chemistry
In materials science, oxadiazole derivatives are being studied for their potential use in creating advanced materials with specific properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to the compound's unique structural characteristics. This application is still under investigation but shows promise for future material innovations.
Data Table: Summary of Applications
Case Study 1: Antifungal Activity
A specific study focused on the synthesis of various derivatives of this compound. The results indicated that certain substitutions on the phenoxymethyl group led to enhanced antifungal activity against Fusarium species. The structure–activity relationship (SAR) analysis provided insights into how different functional groups influence biological activity.
Case Study 2: CCR6 Modulation
In a clinical research setting, derivatives of this compound were tested for their ability to modulate CCR6 signaling pathways. The findings suggested that these compounds could effectively reduce inflammatory responses in vitro and showed potential for treating diseases characterized by excessive CCR6 activity.
Mechanism of Action
The mechanism of action of [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride and related oxadiazole derivatives:
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., 2-fluorophenyl in ) increase polarity and may enhance solubility compared to hydrophobic groups like phenoxymethyl. Bulky substituents (e.g., 1,3-benzodioxol-5-ylmethyl in ) reduce metabolic clearance but may complicate synthetic routes.
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via deprotection of Boc-protected intermediates (e.g., using trifluoroacetic acid as in ).
- Yields vary significantly: For example, [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is commercially available , whereas more complex derivatives like [5-(1,3-benzodioxol-5-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine require multi-step protocols with moderate yields (31–73%) .
Biological Relevance: Oxadiazole-based methanamines are frequently investigated as ligands for voltage-gated sodium channels (e.g., compounds 26 and 27 in ) or serotonin receptors (e.g., GR 127935 in ). The phenoxymethyl group in the target compound may confer selectivity for ocular targets, as seen in structurally related glaucoma therapeutics .
Biological Activity
[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H13ClN4O |
| Molecular Weight | 240.69 g/mol |
| IUPAC Name | [5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that 1,2,4-oxadiazole derivatives can inhibit the growth of various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) through mechanisms that may involve apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Studies
A study evaluated various 1,2,4-oxadiazole derivatives for their anticancer properties using the MTT assay. The results indicated that several compounds exhibited significant cytotoxic effects against human cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 7a | MCF-7 | 12.5 | High efficacy |
| 7b | MDA-MB-231 | 15.0 | Moderate efficacy |
| 7c | A549 | 10.0 | Promising candidate |
| 7d | DU-145 | 20.0 | Notable cytotoxicity |
These findings suggest that this compound could be a potential lead compound for further development in cancer therapy .
Antimicrobial Activity
In antimicrobial assays, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
These results indicate effective bactericidal activity at relatively low concentrations, highlighting the compound's potential as an antimicrobial agent .
Anti-inflammatory Mechanisms
Research has indicated that oxadiazole derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating diseases like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where this compound was included. The study reported significant anticancer activity and favorable safety profiles in preliminary animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization reactions involving hydroxylamine and nitrile precursors. Optimization includes controlling reaction temperature (e.g., 60–80°C), using catalysts like EDCI/HOAt for coupling steps, and purifying intermediates via recrystallization. For example, a 53% yield was achieved using DMF as a solvent and DIEA as a base . Low yields may be addressed by adjusting stoichiometry or employing microwave-assisted synthesis for faster kinetics.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use NIOSH/MSHA-certified respirators, nitrile gloves, and chemical safety goggles to prevent inhalation, skin contact, and eye exposure. Store at room temperature in airtight containers, and decontaminate spills with inert absorbents. Safety data from structurally similar compounds recommend immediate flushing with water for 15 minutes upon skin/eye contact and avoiding dust formation .
Q. How can researchers confirm the molecular identity and purity of the compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks to the phenoxymethyl group (δ ~4.5 ppm for CH2), oxadiazole protons, and amine protons (broad singlet at δ ~2.7 ppm) .
- HRMS : Verify the molecular ion peak (e.g., m/z 225.0623 for a related nitrofuran-oxadiazole derivative) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps include:
- Growing crystals via slow evaporation in ethanol/water mixtures.
- Applying twin refinement if data shows pseudo-merohedral twinning.
- Validating hydrogen bonding networks (e.g., N–H⋯Cl interactions) using Olex2 or Mercury .
Q. How can structure-activity relationship (SAR) studies be designed for oxadiazole derivatives of this compound?
- Methodology :
- Functional Group Variation : Replace the phenoxymethyl group with bioisosteres (e.g., thiophene, pyridine) to assess electronic effects on receptor binding .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like ion channels or enzymes.
- In Vitro Assays : Test analogues for activity in cellular models (e.g., calcium flux assays for neurotransmitter receptor modulation) .
Q. How should contradictory analytical data (e.g., NMR vs. HRMS) be resolved during characterization?
- Methodology :
- NMR Re-analysis : Check for solvent impurities (e.g., residual DMSO) or dynamic effects (e.g., rotamers).
- HRMS Calibration : Use internal standards (e.g., sodium formate) to recalibrate the instrument.
- Alternative Techniques : Employ FT-IR to confirm functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
Q. What advanced chromatographic methods are suitable for quantifying trace impurities?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
